molecular formula C6H7N5 B11922958 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile

Cat. No.: B11922958
M. Wt: 149.15 g/mol
InChI Key: XODJNKKDLCFEHF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is part of the triazolopyrazine family, known for its potential therapeutic applications and unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biochemical mechanisms .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile

InChI

InChI=1S/C6H7N5/c7-3-5-9-10-6-4-8-1-2-11(5)6/h8H,1-2,4H2

InChI Key

XODJNKKDLCFEHF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C#N)CN1

Origin of Product

United States

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